The Prodrug CA-074 Me: A Technical Guide to its Mechanism of Action as a Cathepsin B Inhibitor
The Prodrug CA-074 Me: A Technical Guide to its Mechanism of Action as a Cathepsin B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CA-074 Me is a widely utilized cell-permeable prodrug designed for the targeted inhibition of the lysosomal cysteine protease, cathepsin B. Its utility in cellular and in vivo studies stems from its efficient conversion to the active, potent, and selective inhibitor, CA-074, by intracellular esterases. This document provides an in-depth technical overview of the mechanism of action of CA-074 Me, presenting key quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and experimental applications.
Mechanism of Action: From Prodrug to Potent Inhibitor
CA-074 Me, the methyl ester of N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-L-isoleucyl-L-proline, is a derivative of the natural product E-64.[1] In its esterified form, CA-074 Me is a weak inhibitor of cathepsin B.[1][2] Its efficacy lies in its enhanced membrane permeability, allowing it to readily cross cellular membranes. Once inside the cell, ubiquitous intracellular esterases hydrolyze the methyl ester group, converting CA-074 Me into its parent compound, CA-074.[1][3][4]
CA-074 is a potent, irreversible inhibitor of cathepsin B.[2][3] The inhibitory activity of CA-074 is highly pH-dependent, exhibiting significantly greater potency at the acidic pH characteristic of the lysosome (pH 4.6) compared to neutral pH.[1][5] This pH sensitivity is attributed to the free C-terminal carboxyl group on the proline residue of CA-074, which is crucial for its potent, pH-dependent interaction with the enzyme.[1][5] Methylation of this carboxyl group, as in CA-074 Me, abolishes this pH-dependent inhibition.[1][5]
The following diagram illustrates the conversion of CA-074 Me to CA-074 and its subsequent inhibition of cathepsin B.
Quantitative Inhibitory Data
The inhibitory potency of CA-074 and CA-074 Me has been quantified against cathepsin B and other related cysteine cathepsins at various pH levels. The following tables summarize the reported 50% inhibitory concentrations (IC50).
Table 1: IC50 Values of CA-074 against Cathepsin B at Different pH Values
| pH | IC50 (nM) | Reference |
| 4.6 | 6 | [1][2] |
| 5.5 | 44 | [1][2] |
| 7.2 | 723 | [1][2] |
Table 2: IC50 Values of CA-074 Me against Cathepsin B at Different pH Values
| pH | IC50 (µM) | Reference |
| 4.6 | 8.9 | [1][2] |
| 5.5 | 13.7 | [1][2] |
| 7.2 | 7.6 | [1][2] |
Table 3: Selectivity Profile of CA-074 and CA-074 Me against Various Cysteine Cathepsins
| Cathepsin | CA-074 IC50 (µM) at pH 5.5 | CA-074 Me IC50 (µM) at pH 5.5 | Reference |
| B | 0.044 | 13.7 | [1] |
| L | >16 | >16 | [1] |
| S | 4.8 | 5.5 | [1] |
| K | >16 | >16 | [1] |
| H | >16 | >16 | [1] |
| V | >16 | >16 | [1] |
| X | >16 | >16 | [1] |
| C | >16 | >16 | [1] |
Note: While CA-074 is highly selective for cathepsin B, some studies have shown that under reducing conditions, both CA-074 and CA-074 Me can inactivate cathepsin L.[4][6]
Experimental Protocols
In Vitro Cathepsin B Inhibition Assay
This protocol outlines a typical procedure to determine the inhibitory potency of CA-074 Me or CA-074 against purified cathepsin B.
Materials:
-
Purified human cathepsin B
-
CA-074 Me or CA-074
-
Assay Buffer: 40 mM citrate (B86180) phosphate, 1 mM EDTA, 5 mM DTT, 100 mM NaCl, adjusted to desired pH (e.g., 4.6, 5.5, or 7.2)
-
Fluorogenic substrate: Z-Arg-Arg-AMC or Z-Phe-Arg-AMC (stock solution in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor (CA-074 Me or CA-074) in the assay buffer.
-
In a 96-well plate, add a fixed amount of purified cathepsin B to each well.
-
Add the serially diluted inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the rate of substrate cleavage (RFU/s).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
The workflow for this experimental protocol is depicted below.
Cellular Cathepsin B Inhibition and Cytotoxicity Assay
This protocol describes how to assess the effect of CA-074 Me on intracellular cathepsin B activity and cell viability.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
CA-074 Me (stock solution in DMSO)
-
Cytotoxicity agent (e.g., Anthrax Lethal Toxin)
-
MTT reagent
-
Lysis buffer
-
Fluorogenic cathepsin B substrate
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of CA-074 Me for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
For cytotoxicity assessment, expose the cells to a cytotoxic agent for a defined period (e.g., 2.5 hours).[7]
-
Measure cell viability using the MTT assay. Add MTT to each well, incubate, and then solubilize the formazan (B1609692) crystals. Read the absorbance.
-
For intracellular cathepsin B activity, lyse the cells after CA-074 Me treatment.
-
Measure the cathepsin B activity in the cell lysates using a fluorogenic substrate as described in the in vitro assay.
Signaling Pathways and Cellular Processes Modulated by CA-074 Me
Inhibition of cathepsin B by CA-074 Me has been shown to impact various cellular signaling pathways and processes, including apoptosis, autophagy, and neuroinflammation.
-
Apoptosis: Cathepsin B, when released from the lysosome into the cytosol, can initiate the mitochondrial apoptotic pathway through the cleavage of Bid.[8] CA-074 Me has been shown to inhibit this process, thereby reducing apoptosis.[6][8]
-
Autophagy: CA-074 Me can modulate autophagy, a cellular degradation process. In some contexts, it has been observed to reduce the expression of p62, an autophagy marker.[9]
-
Neuroprotection: In models of neurodegenerative diseases and brain injury, CA-074 Me has demonstrated neuroprotective effects.[3][10] This is attributed to the inhibition of cathepsin B-mediated neuronal damage and inflammation.[10]
The following diagram illustrates the role of cathepsin B in apoptosis and its inhibition by CA-074.
Conclusion
CA-074 Me serves as an invaluable tool for studying the physiological and pathological roles of cathepsin B. Its cell permeability and subsequent conversion to the potent and selective inhibitor CA-074 allow for effective targeting of intracellular cathepsin B. Understanding its mechanism of action, inhibitory profile, and effects on cellular pathways is crucial for the design and interpretation of experiments in various fields of biomedical research.
References
- 1. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benthamopenarchives.com [benthamopenarchives.com]
- 5. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin B facilitates Autophagy mediated apoptosis in SPARC Overexpressed Primitive Neuroectodermal Tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Protective mechanisms of CA074-me (other than cathepsin-B inhibition) against programmed necrosis induced by global cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
